molecular formula C31H24N4O B11532699 Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone

Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone

Cat. No.: B11532699
M. Wt: 468.5 g/mol
InChI Key: KXCQFKWAGWFLCY-UHFFFAOYSA-N
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Description

Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone is a complex organic compound with a molecular formula of C27H16N2O. This compound is part of the phenazine family, known for its diverse range of biological properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone typically involves multi-step organic reactions. One common method includes the condensation of 1,2-diaminobenzenes with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts like palladium on carbon. The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo[a,c]phenazin-11-yl(phenyl)methanone
  • Dibenzo[a,c]phenazin-11-yl(4-morpholinyl)methanone
  • Benzo[a]pyrano[2,3-c]phenazines

Uniqueness

Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone is unique due to its specific structural features, such as the presence of the phenylpiperazino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C31H24N4O

Molecular Weight

468.5 g/mol

IUPAC Name

phenanthro[9,10-b]quinoxalin-11-yl-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C31H24N4O/c36-31(35-18-16-34(17-19-35)22-8-2-1-3-9-22)21-14-15-27-28(20-21)33-30-26-13-7-5-11-24(26)23-10-4-6-12-25(23)29(30)32-27/h1-15,20H,16-19H2

InChI Key

KXCQFKWAGWFLCY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=C5C6=CC=CC=C6C7=CC=CC=C7C5=N4

Origin of Product

United States

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